molecular formula C9H10F2O2 B1407321 4-(2,2-Difluoropropoxy)phenol CAS No. 1783512-02-6

4-(2,2-Difluoropropoxy)phenol

Cat. No.: B1407321
CAS No.: 1783512-02-6
M. Wt: 188.17 g/mol
InChI Key: DZTXVJKQNJOKIR-UHFFFAOYSA-N
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Description

4-(2,2-Difluoropropoxy)phenol is a synthetic compound with the molecular formula C9H10F2O2 and a molecular weight of 188.17 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Difluoropropoxy)phenol typically involves the reaction of 4-hydroxyphenol with 2,2-difluoropropyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-hydroxyphenol attacks the carbon atom of 2,2-difluoropropyl bromide, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters, such as temperature, solvent, and reaction time, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Difluoropropoxy)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: The compound can be reduced to form hydroquinones using reducing agents like sodium borohydride (NaBH4).

    Substitution: The aromatic ring of this compound is highly reactive towards electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium, H2O2 in the presence of a catalyst.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nitration using concentrated nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation using concentrated sulfuric acid, halogenation using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Nitro, sulfo, and halo derivatives of this compound.

Scientific Research Applications

4-(2,2-Difluoropropoxy)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2,2-Difluoropropoxy)phenol involves its interaction with various molecular targets and pathways. The phenolic group can undergo redox reactions, leading to the formation of reactive oxygen species (ROS) that can interact with cellular components . Additionally, the compound can participate in electrophilic aromatic substitution reactions, modifying the structure and function of biomolecules .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,2-Difluoropropoxy)phenol
  • 4-(2,2-Difluoropropoxy)aniline
  • 4-(2,2-Difluoropropoxy)benzoic acid

Uniqueness

4-(2,2-Difluoropropoxy)phenol is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

4-(2,2-difluoropropoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2O2/c1-9(10,11)6-13-8-4-2-7(12)3-5-8/h2-5,12H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZTXVJKQNJOKIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=C(C=C1)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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